tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate
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Overview
Description
Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate is a complex organic compound featuring a tert-butyl group, a formyl group, and a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve large-scale reactions using similar protective group strategies. The use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) has been found to be a highly efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl carbamates include bases such as LDA, NEt3, and t-BuOK, as well as oxidizing agents like KMnO4 and OsO4 . The compound can also undergo reduction reactions using reagents like LiAlH4 and NaBH4 .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of primary alcohols, while reduction reactions can yield amines .
Scientific Research Applications
Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate has several scientific research applications. It is used in the synthesis of complex molecular architectures due to its ability to introduce steric hindrance and conformational rigidity . This compound is also employed in the development of pharmaceuticals, where it can be used to modify the reactivity and stability of drug molecules . Additionally, it has applications in biocatalytic processes and the study of biosynthetic and biodegradation pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate involves its ability to undergo selective chemical transformations. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound and its interactions with other molecules . The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Similar Compounds:
- Tert-butyl N-[(1R,4Z,8S)-8-(methylamino)cyclooct-4-en-1-yl]carbamate
- Tert-butyl substituted hetero-donor TADF compounds
Uniqueness: Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate is unique due to its combination of a formyl group and a cyclooctene ring, which provides distinct reactivity patterns compared to other tert-butyl carbamates . The presence of the formyl group allows for additional chemical transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h4-5,10-12H,6-9H2,1-3H3,(H,15,17)/b5-4-/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFDBUONPZNGK-XLMCQVRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=CCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC/C=C\CC[C@@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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